2,4-Dibutyl phenol
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Overview
Description
2,4-Dibutyl phenol is an organic compound belonging to the phenol family. It is characterized by the presence of two butyl groups attached to the benzene ring at the 2 and 4 positions, along with a hydroxyl group (-OH) at the 1 position. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dibutyl phenol can be synthesized through the alkylation of phenol with butyl halides in the presence of a catalyst. One common method involves the reaction of phenol with isobutylene in the presence of an acid catalyst at elevated temperatures (60-220°C, preferably 120-180°C) while stirring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of phenol to the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibutyl phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The butyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2,4-Dibutyl phenol has several scientific research applications:
Chemistry: Used as an antioxidant to prevent oxidation in various chemical processes.
Biology: Studied for its potential antifungal and antioxidant properties.
Mechanism of Action
The mechanism by which 2,4-Dibutyl phenol exerts its effects involves its antioxidant properties. It neutralizes free radicals and reduces the production of reactive oxygen species, thereby preventing material degradation and disintegration . In biological systems, it activates retinoid X receptors (RXR) and peroxisome proliferator-activated receptors (PPAR), leading to various cellular responses .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenol: Similar structure but with methyl groups instead of butyl groups.
2,4-Di-tert-butylphenol: Similar antioxidant properties but with tertiary butyl groups.
Uniqueness
2,4-Dibutyl phenol is unique due to its specific butyl substitutions, which confer distinct physical and chemical properties
Properties
CAS No. |
2151-57-7 |
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Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
2,4-dibutylphenol |
InChI |
InChI=1S/C14H22O/c1-3-5-7-12-9-10-14(15)13(11-12)8-6-4-2/h9-11,15H,3-8H2,1-2H3 |
InChI Key |
KPZBEZVZFBDKCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)O)CCCC |
Origin of Product |
United States |
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